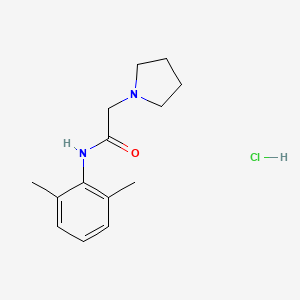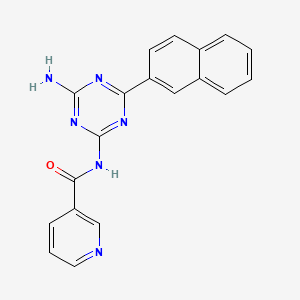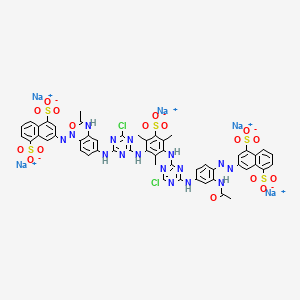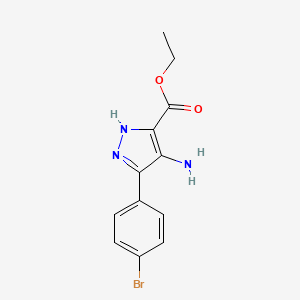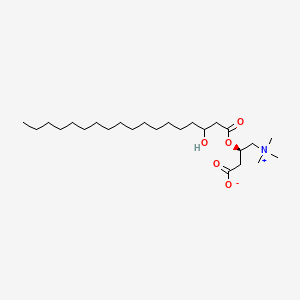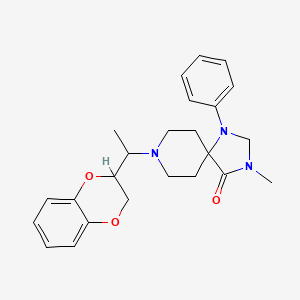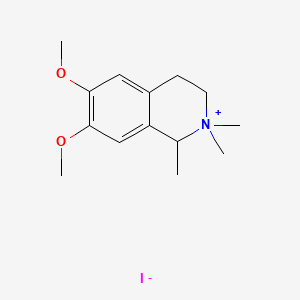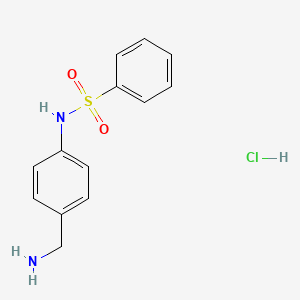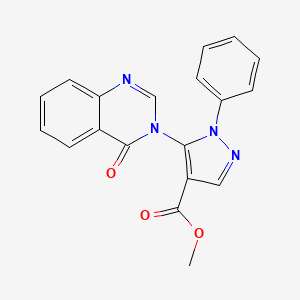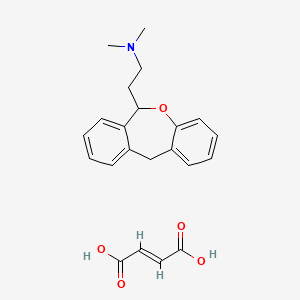
(+-)-6,11-Dihydro-N,N-dimethyldibenz(b,e)oxepin-6-ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(±)-6,11-Dihydro-N,N-dimethyldibenz(b,e)oxepin-6-ethanamine is a chemical compound that belongs to the class of dibenzoxepines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (±)-6,11-Dihydro-N,N-dimethyldibenz(b,e)oxepin-6-ethanamine typically involves multi-step organic reactions. The starting materials and reagents used can vary, but common steps include:
Formation of the dibenzoxepin ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the ethanamine side chain: This step often involves nucleophilic substitution reactions.
N,N-Dimethylation: This can be done using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxepin derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the ethanamine side chain or the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxepin derivatives, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of novel compounds:
Biology
Biological activity studies: Researchers may study the biological activities of the compound, including its potential as an enzyme inhibitor or receptor ligand.
Medicine
Therapeutic potential: The compound may be investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or antipsychotic properties.
Industry
Chemical intermediates: The compound can serve as an intermediate in the synthesis of other valuable chemicals.
Mecanismo De Acción
The mechanism of action of (±)-6,11-Dihydro-N,N-dimethyldibenz(b,e)oxepin-6-ethanamine would depend on its specific biological target. Potential mechanisms could include:
Binding to receptors: The compound may interact with specific receptors in the body, modulating their activity.
Enzyme inhibition: It could inhibit the activity of certain enzymes, affecting biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Dibenzoxepin derivatives: Other compounds in this class may have similar structures but different substituents.
Tricyclic compounds: Compounds with similar tricyclic structures but different functional groups.
Uniqueness
(±)-6,11-Dihydro-N,N-dimethyldibenz(b,e)oxepin-6-ethanamine is unique due to its specific combination of the dibenzoxepin ring and the N,N-dimethylethanamine side chain, which may confer distinct biological activities and chemical properties.
Propiedades
Número CAS |
86640-20-2 |
|---|---|
Fórmula molecular |
C22H25NO5 |
Peso molecular |
383.4 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;2-(6,11-dihydrobenzo[c][1]benzoxepin-6-yl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C18H21NO.C4H4O4/c1-19(2)12-11-18-16-9-5-3-7-14(16)13-15-8-4-6-10-17(15)20-18;5-3(6)1-2-4(7)8/h3-10,18H,11-13H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
Clave InChI |
GJOPBNTZYNJTKU-WLHGVMLRSA-N |
SMILES isomérico |
CN(C)CCC1C2=CC=CC=C2CC3=CC=CC=C3O1.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
CN(C)CCC1C2=CC=CC=C2CC3=CC=CC=C3O1.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




